molecular formula C9H12N6S B14927483 4-{[(E)-(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylidene]amino}-4H-1,2,4-triazole-3-thiol

4-{[(E)-(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylidene]amino}-4H-1,2,4-triazole-3-thiol

Cat. No.: B14927483
M. Wt: 236.30 g/mol
InChI Key: JHAPFORHHMXACP-NYYWCZLTSA-N
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Description

4-{[(E)-(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylidene]amino}-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that contains both pyrazole and triazole moieties. These types of compounds are of significant interest in organic and medicinal chemistry due to their diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(E)-(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylidene]amino}-4H-1,2,4-triazole-3-thiol typically involves the reaction of a pyrazole derivative with a triazole derivative under specific conditions. One common method involves the condensation of 1-ethyl-3-methyl-4-formylpyrazole with 4-amino-4H-1,2,4-triazole-3-thiol in the presence of a suitable catalyst .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

4-{[(E)-(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylidene]amino}-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-{[(E)-(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylidene]amino}-4H-1,2,4-triazole-3-thiol has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.

Mechanism of Action

The mechanism of action of 4-{[(E)-(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylidene]amino}-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which is the basis for its antimicrobial and anticancer effects. The thiol group can also interact with metal ions, making it useful as a corrosion inhibitor .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[(E)-(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylidene]amino}-4H-1,2,4-triazole-3-thiol is unique due to its specific combination of pyrazole and triazole moieties, which confer distinct biological activities and chemical reactivity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H12N6S

Molecular Weight

236.30 g/mol

IUPAC Name

4-[(E)-(1-ethyl-3-methylpyrazol-4-yl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C9H12N6S/c1-3-14-5-8(7(2)13-14)4-11-15-6-10-12-9(15)16/h4-6H,3H2,1-2H3,(H,12,16)/b11-4+

InChI Key

JHAPFORHHMXACP-NYYWCZLTSA-N

Isomeric SMILES

CCN1C=C(C(=N1)C)/C=N/N2C=NNC2=S

Canonical SMILES

CCN1C=C(C(=N1)C)C=NN2C=NNC2=S

Origin of Product

United States

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